![molecular formula C16H10FN3O B3720631 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile](/img/structure/B3720631.png)
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile
Overview
Description
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FBA-TPP and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile is not fully understood. However, studies have suggested that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has shown potential to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile has shown various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, this compound has shown potential anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile in lab experiments are its potential applications in various scientific research fields, including cancer research, anti-inflammatory, and antioxidant research. Additionally, this compound has shown promising results in vitro studies. However, the limitations of using this compound are its potential toxicity and lack of in vivo studies.
Future Directions
There are various future directions for the research on 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile. Some of the potential future directions are:
1. Conducting in vivo studies to determine the toxicity and efficacy of this compound.
2. Investigating the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress.
3. Developing new derivatives of this compound to enhance its efficacy and reduce its toxicity.
4. Investigating the mechanism of action of this compound to understand its potential applications better.
5. Conducting clinical trials to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile is a chemical compound that has shown potential applications in various scientific research fields. This compound can be synthesized using various methods and has shown promising results in vitro studies. However, further research is needed to determine its toxicity and efficacy in vivo studies and its potential applications in the treatment of various diseases.
Scientific Research Applications
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile has shown potential applications in various scientific research fields. One of the significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has shown potential anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O/c17-11-7-5-10(6-8-11)15(21)12(9-18)16-19-13-3-1-2-4-14(13)20-16/h1-8,21H,(H,19,20)/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFCWIXLBFUAQC-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=C(C=C3)F)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=C(C=C3)F)\O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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